molecular formula C4H4ClNO2S2 B2959728 1,3-Thiazol-4-ylmethanesulfonyl chloride CAS No. 754966-95-5

1,3-Thiazol-4-ylmethanesulfonyl chloride

Cat. No. B2959728
M. Wt: 197.65
InChI Key: FAMMKHWQINTCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-4-ylmethanesulfonyl chloride is represented by the InChI code: 1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2 . The InChI key is FAMMKHWQINTCOB-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Agents Synthesis

  • Antimicrobial Compound Development : Research has demonstrated the synthesis of new heterocyclic compounds, including thiazole derivatives, that show promising results as antimicrobial agents. This involves the incorporation of a sulfamoyl moiety into these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Liquid Crystal Studies

Organic Synthesis

  • Synthesis of 2-Aminosulfonamide-1,3,4-Oxadiazoles : Utilizing polymer-supported reagents and microwave heating, researchers have developed methods for the rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles, showcasing advancements in organic synthesis techniques (Baxendale, Ley, & Martinelli, 2005).

Anticancer Research

  • Anticancer Agent Synthesis : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored as potential anticancer agents. The study highlights the significance of the thiazole moiety in enhancing the biological activity of these compounds (Redda & Gangapuram, 2007).

Antiviral Activity

  • Antiviral Compound Synthesis : Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown that these compounds possess anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Green Chemistry

  • Catalysis in Green Chemistry : The synthesis of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, has been used as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions, aligning with the principles of green chemistry (Abbasi, 2015).

Advanced Material Synthesis

  • Preparation of Sulfonamides and Sulfonyl Chlorides : Research involving the preparation of sulfonamides and 1,3-thiazole-4-sulfonyl chlorides has implications in advanced material synthesis and pharmaceuticals (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Pharmaceutical Research

  • Development of Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized, showing significant antibacterial, antifungal, and antitubercular activities, indicating their potential in pharmaceutical applications (Kumar, Prasad, & Chandrashekar, 2013).

properties

IUPAC Name

1,3-thiazol-4-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMMKHWQINTCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazol-4-ylmethanesulfonyl chloride

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